N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide -

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide

Catalog Number: EVT-3802941
CAS Number:
Molecular Formula: C20H21ClF2N2O3S
Molecular Weight: 442.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560)

Compound Description: MRK-560 is a novel, orally bioavailable γ-secretase inhibitor with demonstrated efficacy in reducing Aβ(40) levels in the brain and cerebrospinal fluid (CSF) of rats. [] The compound displays favorable pharmacokinetic properties, allowing for once-a-day dosing. [] Studies using MRK-560 have shown that reductions in Aβ(40) can be maintained for 24 hours and suggest a correlation between brain and CSF Aβ levels. []

Relevance: MRK-560 shares a similar core structure with N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, featuring a cyclohexyl ring substituted with a (4-chlorophenyl)sulfonyl group and a difluorophenyl group. The main difference lies in the replacement of the glycinamide moiety in N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide with a 1,1,1-trifluoromethanesulfonamide group in MRK-560. This structural similarity suggests a potential for shared pharmacological activities, particularly in relation to γ-secretase inhibition.

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active γ-secretase inhibitor that effectively reduces brain and plasma Aβ(1-40) levels in APP-YAC transgenic mice. [] The compound exhibits an ED50 value of 86 mg/kg for brain Aβ(1-40) reduction and 22 mg/kg for plasma Aβ(1-40) reduction. [] BMS-289948 also increases brain concentrations of APP carboxy-terminal fragments, indicating its inhibitory effect on γ-secretase. []

Relevance: Similar to N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, BMS-289948 contains a (4-chlorophenyl)sulfonyl group linked to a difluoroaniline. Both compounds belong to the class of sulfonamide derivatives, a common structural motif in γ-secretase inhibitors.

4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897 is another orally active γ-secretase inhibitor demonstrating potent reduction of Aβ levels in both APP-YAC transgenic mice and guinea pigs. [] In APP-YAC mice, BMS-299897 shows ED50 values of 30 mg/kg for brain Aβ(1-40) reduction and 16 mg/kg for plasma Aβ(1-40) reduction. [] The compound also significantly decreases Aβ levels in the cortex, CSF, and plasma of guinea pigs. [] Notably, BMS-299897 achieves rapid and maximal reduction of Aβ(1-40) in brain and plasma within 3 hours of administration. []

Relevance: BMS-299897 shares a nearly identical structure with N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, differing only in the cyclohexyl group present in the latter. BMS-299897 instead contains a fluorophenylbutanoic acid moiety. This close structural resemblance emphasizes the significance of the [(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino group in the design of γ-secretase inhibitors.

(1S)-1-(trans-4-{[(4-Trifluoromethoxyphenyl)sulfonyl]amino}cyclohexyl)-2-[(3S)-3-fluoropyrrolidin-1-yl]-2-oxoethanaminium chloride (MRL-A)

Compound Description: MRL-A is a dipeptidyl peptidase-IV (DPP-IV) inhibitor analog investigated for its potential to undergo metabolic activation. [] Studies have shown that MRL-A exhibits time- and NADPH-dependent irreversible binding to rat liver microsomal protein. [] This binding is mitigated by the presence of reduced glutathione (GSH) or N-acetylcysteine (NAC), indicating the formation of reactive intermediates during metabolism. [] MRL-A's bioactivation is primarily driven by rat recombinant CYP3A1 and CYP3A2 enzymes. []

(1S)-1-(trans-4-{[(2,4-Difluorophenyl)sulfonyl]amino}cyclohexyl)-2-[(3S)-3-fluoropyrrolidin-1-yl]-2-oxoethanaminium chloride (MRL-B)

Compound Description: MRL-B, similar to MRL-A, is a DPP-IV inhibitor analog investigated for its metabolic activation potential. [] MRL-B also demonstrates time- and NADPH-dependent irreversible binding to rat liver microsomal protein, which is attenuated by GSH or NAC. [] This suggests that MRL-B undergoes a bioactivation process involving the formation of reactive intermediates. []

Relevance: MRL-B's structure closely resembles that of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, featuring a cyclohexyl ring, a fluoropyrrolidine moiety, and a sulfonamide group with a difluorophenyl substituent. The primary difference lies in the chlorine substitution on the phenyl ring of the sulfonamide group in N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide, which is absent in MRL-B. This subtle difference underscores the impact of even minor structural changes on the pharmacological properties of sulfonamide derivatives.

Properties

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,4-difluorophenyl)glycinamide

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,4-difluorophenyl)acetamide

Molecular Formula

C20H21ClF2N2O3S

Molecular Weight

442.9 g/mol

InChI

InChI=1S/C20H21ClF2N2O3S/c21-14-6-9-17(10-7-14)29(27,28)25(16-4-2-1-3-5-16)13-20(26)24-19-11-8-15(22)12-18(19)23/h6-12,16H,1-5,13H2,(H,24,26)

InChI Key

QDSZPZPXZVXFGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.